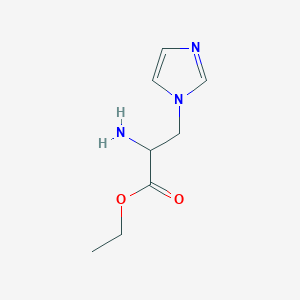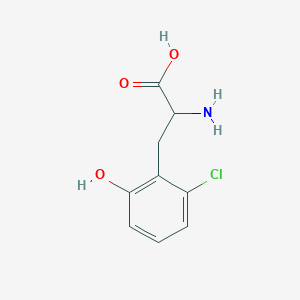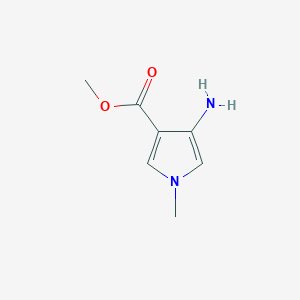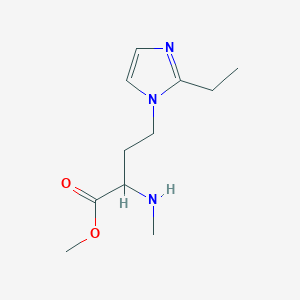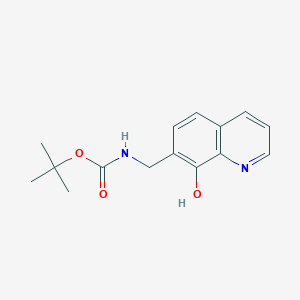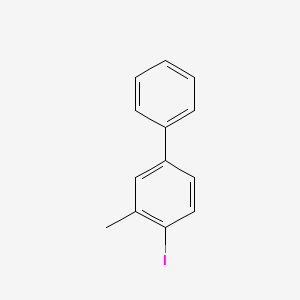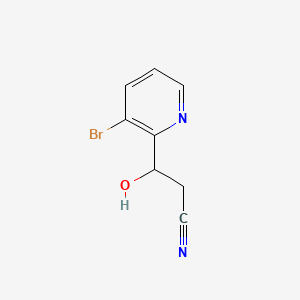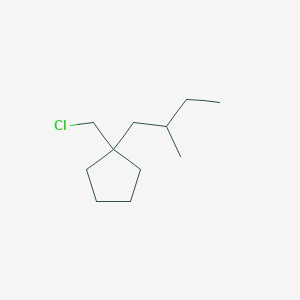
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the chloromethyl and 2-methylbutyl groups.
Alkylation: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the chloromethylated cyclopentane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the 2-methylbutyl group provides steric hindrance and influences the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(2-Methylbutyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
Uniqueness
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is unique due to the presence of both the chloromethyl and 2-methylbutyl groups, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
NOLKXWKOZBOOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


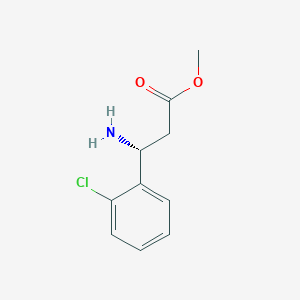
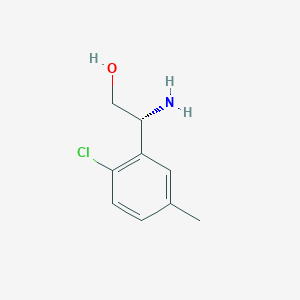
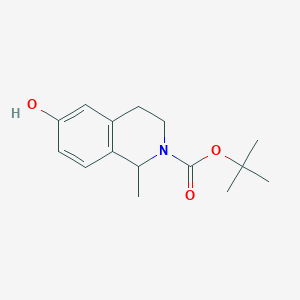
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
